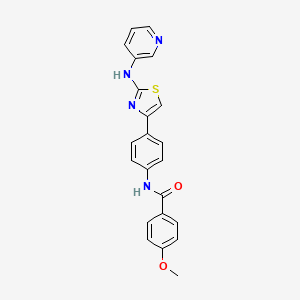
4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamide derivatives is a multi-step process that can involve various starting materials and reagents. For instance, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide was achieved from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in nine steps with a 1% overall yield . Another example is the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides from the corresponding substituted N-(benzoylimino) pyridinium ylide in fair to good yields . These methods demonstrate the complexity and variability in the synthesis of benzamide derivatives.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety, which can be further substituted with various functional groups. The papers describe compounds with additional heterocyclic rings, such as pyrazolo[3,4-b]pyridine and oxadiazol , which can influence the compound's electronic properties and potential biological activity. The structural confirmation of these compounds is typically achieved through elemental analysis and spectroscopic data .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. For example, desmethylation , reduction , and interaction with electrophilic reagents are some of the reactions described in the papers. These reactions are crucial for modifying the molecular structure to achieve desired properties or for the preparation of precursors for further chemical transformations.
Physical and Chemical Properties Analysis
While the papers do not provide explicit details on the physical and chemical properties of "4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide," they do offer insights into the properties of similar compounds. For instance, the solubility in organic solvents, melting points, and yields can be inferred from the synthesis methods . Additionally, the biological activities, such as heparanase inhibitory activity, provide information on the chemical interactions and stability of the benzamide derivatives in biological environments .
科学的研究の応用
Chemical Synthesis and Biological Activity
4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide and its derivatives are subjects of chemical synthesis research, aiming to explore their biological activities. For instance, the synthesis of pyridine derivatives, including those related to the mentioned compound, has been investigated for their potential antimicrobial properties. These studies involve the synthesis of various derivatives followed by testing their efficacy against different bacterial and fungal strains, showcasing a spectrum of activities that could be valuable in developing new antimicrobial agents (Patel et al., 2011).
Molecular Structure Analysis
The molecular structure and properties of compounds similar to 4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide have been extensively studied using computational methods like Density Functional Theory (DFT). Such studies provide insights into the geometry, vibrational spectra, and electronic properties of these molecules. They also explore intramolecular charge transfer mechanisms and predict biological activity through molecular docking, which helps in understanding the interaction of these compounds with biological targets (Viji et al., 2020).
Pharmacological Potential
Research on benzamide derivatives, closely related to the chemical structure of interest, has revealed their potential as serotonin receptor agonists. These compounds have been synthesized and evaluated for their gastrointestinal motility effects in preclinical models. Such studies indicate the therapeutic potential of these molecules in treating disorders related to gastrointestinal motility, highlighting the importance of structural modifications to enhance bioavailability and therapeutic efficacy (Sonda et al., 2003).
Anticancer Research
Compounds with a core structure similar to 4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide have been synthesized and tested for their anticancer properties. These studies involve the design and synthesis of novel molecules with the intent to inhibit specific biological targets implicated in cancer progression, such as topoisomerases. The efficacy of these compounds is evaluated in various cancer models, providing a foundation for further development of anticancer therapeutics (Kwon et al., 2015).
Material Science Applications
Beyond pharmacological applications, derivatives of 4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide have been explored in material science, particularly in the synthesis of novel liquid crystalline compounds. These compounds exhibit unique properties such as smectic textures and high melting points, making them of interest for applications in display technologies and other areas where liquid crystal materials are utilized (Qingjun, 2007).
将来の方向性
特性
IUPAC Name |
4-methoxy-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c1-28-19-10-6-16(7-11-19)21(27)24-17-8-4-15(5-9-17)20-14-29-22(26-20)25-18-3-2-12-23-13-18/h2-14H,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYZPUGJJUPSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

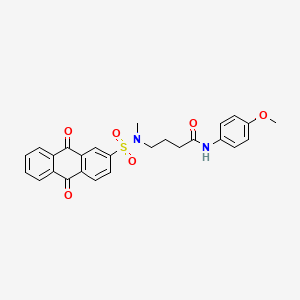


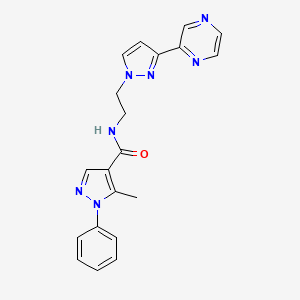

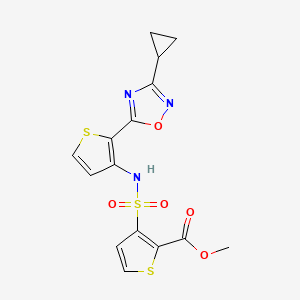
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2514783.png)
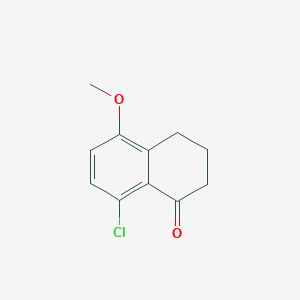
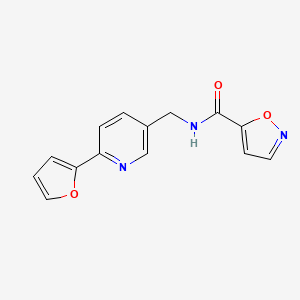
![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2514786.png)
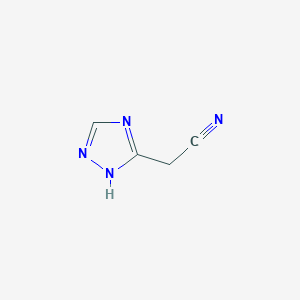
![ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate](/img/structure/B2514791.png)
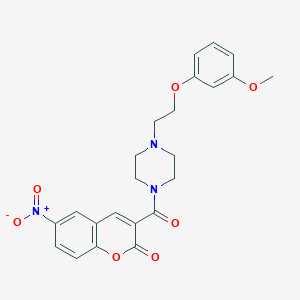
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2514797.png)